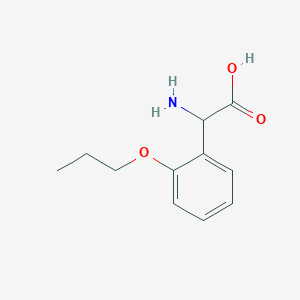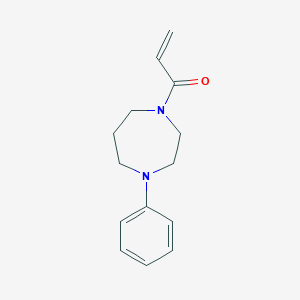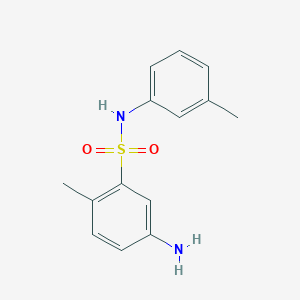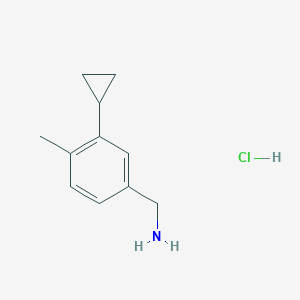
(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride” is a chemical compound. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N.ClH/c1-8-2-3-9 (7-12)6-11 (8)10-4-5-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The compound appears as a powder and its molecular weight is 197.71 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Cyclopropenone Oximes Preparation
Research conducted by Yoshida et al. (1988) outlines the preparation of cyclopropenone oximes, including derivatives that may share structural similarities with (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride. These compounds were synthesized from cyclopropenones and hydroxylamine hydrochloride, demonstrating their potential in forming complex structures such as 6-diazaspiro[2.3]hexenones upon reaction with isocyanates, highlighting the versatility of cyclopropyl and methylphenyl methanamine compounds in synthetic chemistry (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, & Matsumoto, 1988).
Oxidative Cyclization of Thiopropylamines
Swank and Lambeth (1983) reported on the oxidative cyclization of N-phenyl-3-methylthiopropylamine hydrochlorides to form N-phenyl-S-methylisothiazolidinium derivatives. This study presents an application of (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride analogs in synthesizing cyclic compounds with potential biological activity, showcasing the chemical reactivity of such structures in creating heterocyclic compounds (Swank & Lambeth, 1983).
Synthesis of Labeled Cyclopropylbenzylamines
Silverman and Hoffman (1981) focused on the synthesis of labeled N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, including derivatives potentially related to (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride. Their work illustrates the importance of cyclopropylbenzylamines in tracer studies, which could be crucial for pharmacological and biochemical research, indicating the broader applicability of cyclopropyl and methylphenyl methanamine compounds in scientific studies (Silverman & Hoffman, 1981).
Antidepressant Synthesis
An improved industrial synthesis of the antidepressant sertraline hydrochloride was detailed by Vukics et al. (2002), demonstrating the application of (3-Cyclopropyl-4-methylphenyl)methanamine; hydrochloride analogs in pharmaceutical synthesis. This study underscores the role of cyclopropyl and methylphenyl methanamine compounds in the development of therapeutic agents, highlighting their significance in medicinal chemistry (Vukics, Fodor, Fischer, & Fellegvári, 2002).
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(3-cyclopropyl-4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-3-9(7-12)6-11(8)10-4-5-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYFOQASFZSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

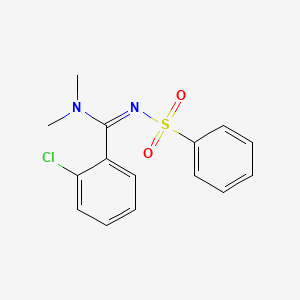
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2694286.png)
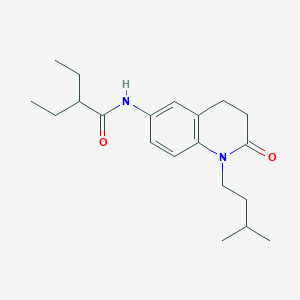

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)

![N,N-diethyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2694295.png)
![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)

